molecular formula C6H14ClNO2 B1590013 Ethyl 2-Aminobutyrate Hydrochloride CAS No. 55410-21-4

Ethyl 2-Aminobutyrate Hydrochloride

Cat. No.: B1590013
CAS No.: 55410-21-4
M. Wt: 167.63 g/mol
InChI Key: SWNBPYRQCHSZSE-UHFFFAOYSA-N
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Description

Ethyl 2-Aminobutyrate Hydrochloride is a chemical compound with the molecular formula C6H13NO2.ClH. It is a hydrochloride salt derived from 2-aminobutyric acid (also known as alpha-aminobutyric acid) and ethyl alcohol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized by reacting 2-aminobutyric acid with ethyl alcohol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process but with optimized reaction conditions to achieve higher yields and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2-aminobutyrate oxide.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine, 2-aminobutyric acid.

  • Substitution: Substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Ethyl 2-aminobutyrate oxide

  • Reduction: 2-aminobutyric acid

  • Substitution: Various ethyl-substituted derivatives

Scientific Research Applications

Ethyl 2-Aminobutyrate Hydrochloride is used in several scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studies related to amino acid metabolism and neurotransmitter function.

  • Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • Ethyl 4-aminobutyrate Hydrochloride

  • Ethyl 3-aminobutyrate Hydrochloride

Properties

IUPAC Name

ethyl 2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNBPYRQCHSZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511300
Record name Ethyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55410-21-4
Record name Ethyl 2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 2-aminobutyric acid (100 g, Aldrich) in absolute ethanol (300 ml) was stirred under nitrogen at 0° C. and thionyl chloride (120.8 g) was added dropwise. The reaction was stirred overnight at 0° C. and then gradually warmed to room temperature. The resulting white slurry was heated under reflux for 3 hours, left to cool for 10 minutes, then poured into chilled diethyl ether (600 ml), with hand stirring. The suspension was filtered and the solid product dried to give the desired product (150 g) as a white solid. 1H NMR consistent with proposed structure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (1.25 moles) was added to a solution of 2-aminobutyric acid (1 mole) in SD12A3 (95% ethanol/5% toluene) at a temperature of <5° C. When addition was complete, the mixture was stirred at 27° C. for 16 hours and the resulting precipitate filtered off and washed with methyl t-butyl ether to give the desired product as a white solid (97% yield).
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Ethyl 2-Aminobutyrate Hydrochloride

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